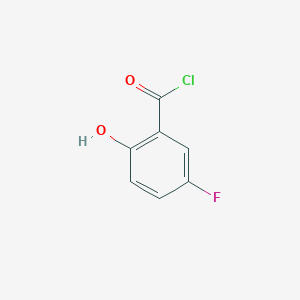

5-Fluoro-2-hydroxybenzoyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

2728-74-7 |

|---|---|

Molecular Formula |

C7H4ClFO2 |

Molecular Weight |

174.55 g/mol |

IUPAC Name |

5-fluoro-2-hydroxybenzoyl chloride |

InChI |

InChI=1S/C7H4ClFO2/c8-7(11)5-3-4(9)1-2-6(5)10/h1-3,10H |

InChI Key |

WKYSFNIQJLXWJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 2 Hydroxybenzoyl Chloride

Precursor Synthesis and Reaction Pathways for 5-Fluoro-2-hydroxybenzoyl Chloride

The primary and most direct pathway to this compound is through the chlorination of its corresponding carboxylic acid, 5-fluoro-2-hydroxybenzoic acid (also known as 5-fluorosalicylic acid). This transformation is a standard method for preparing acyl chlorides from carboxylic acids.

The reaction typically involves treating 5-fluoro-2-hydroxybenzoic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is a well-established method for converting hydroxybenzoic acids to their corresponding benzoyl chlorides. For instance, a similar synthesis of 4-hydroxybenzoyl chloride is achieved by heating 4-hydroxybenzoic acid under reflux with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). prepchem.com This catalytic addition of DMF can accelerate the reaction.

The synthesis of the essential precursor, 5-fluoro-2-hydroxybenzoic acid, can be accomplished through various routes. One common industrial approach starts with p-fluorophenol. The process may involve a formylation step, such as the improved Duff formylation, to produce 5-fluorosalicylaldehyde, which is then oxidized to yield 5-fluoro-2-hydroxybenzoic acid. google.com

Step 1 (Precursor Synthesis): Synthesis of 5-fluoro-2-hydroxybenzoic acid from appropriate starting materials like p-fluorophenol.

Step 2 (Chlorination): Conversion of 5-fluoro-2-hydroxybenzoic acid to this compound using a chlorinating agent.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing waste and cost. Key parameters that influence the outcome of the synthesis include the choice of reagents, solvent, temperature, and reaction time. scielo.br

Chlorinating Agent: While thionyl chloride is commonly used, other reagents like oxalyl chloride can also be employed. The choice of agent can affect reaction rate and selectivity.

Solvent: The reaction is often carried out in an inert solvent, such as toluene (B28343) or dichloromethane (B109758), to facilitate the reaction and subsequent work-up. prepchem.comvulcanchem.com The selection of a suitable solvent is important for balancing reactant solubility and reaction temperature. scielo.br

Temperature: The reaction rate generally increases with temperature. However, excessive heat can lead to undesirable side reactions and decomposition, particularly given the presence of the sensitive hydroxyl group. The synthesis of similar compounds like 4-hydroxybenzoyl chloride involves heating under reflux, suggesting that elevated temperatures are necessary for the reaction to proceed efficiently. prepchem.com

Catalyst: As mentioned, the addition of a catalyst like N,N-dimethylformamide (DMF) can significantly improve the rate of conversion of the carboxylic acid to the acid chloride when using thionyl chloride. prepchem.com

The following table summarizes key parameters and their potential impact on the synthesis, based on established chemical principles and analogous reactions.

| Parameter | Condition / Variable | Observation / Potential Effect on Yield |

| Chlorinating Agent | Thionyl Chloride vs. Oxalyl Chloride | Oxalyl chloride is often milder and can sometimes give cleaner reactions, but thionyl chloride is less expensive and commonly used. |

| Solvent | Toluene, Dichloromethane, or neat (no solvent) | An inert solvent helps control the reaction temperature and prevents side reactions. Running the reaction neat may require higher temperatures. prepchem.com |

| Catalyst | Presence vs. Absence of DMF | A catalytic amount of DMF typically accelerates the reaction with thionyl chloride, leading to higher conversion in a shorter time. prepchem.com |

| Temperature | Room Temperature vs. Reflux | Heating is generally required to drive the reaction to completion, but must be controlled to avoid degradation. prepchem.com |

| Reaction Time | Short (1-2 hours) vs. Long (4+ hours) | Sufficient time is needed for complete conversion. Optimization studies for similar reactions have shown that time can often be reduced from many hours to a few without significant loss of yield. scielo.br |

This table is generated based on general principles of chemical synthesis and is for illustrative purposes.

Chemo- and Regioselective Synthesis Considerations

A significant challenge in the synthesis of this compound is chemoselectivity. The precursor molecule, 5-fluoro-2-hydroxybenzoic acid, contains two functional groups that can react with chlorinating agents: the carboxylic acid (-COOH) and the phenolic hydroxyl (-OH).

The primary goal is to selectively convert the carboxylic acid into an acyl chloride (-COCl) while leaving the hydroxyl group intact. However, reagents like thionyl chloride are capable of reacting with phenols to form other products. chemicalforums.com This can lead to the formation of undesired byproducts and a lower yield of the target compound.

There are two main strategies to address this chemoselectivity issue:

Direct Conversion: This approach involves carefully controlling the reaction conditions (e.g., using a specific reagent, lower temperature) to favor the reaction at the more acidic carboxylic acid group over the phenolic hydroxyl group. Forum discussions on the synthesis of the non-fluorinated analogue, 2-hydroxybenzoyl chloride, highlight the difficulty of this direct approach, with some attempts resulting in very low yields. chemicalforums.com

Regioselectivity, which refers to the specific placement of the functional groups on the benzene (B151609) ring, is primarily determined during the synthesis of the 5-fluoro-2-hydroxybenzoic acid precursor. The synthetic route chosen to create this starting material dictates that the fluorine atom is at position 5 and the hydroxyl group is at position 2, ensuring the correct isomer is used for the final chlorination step.

Derivatization and Analogue Synthesis Utilizing the 5 Fluoro 2 Hydroxybenzoyl Moiety

Synthesis of Amide Derivatives of 5-Fluoro-2-hydroxybenzoyl Chloride

The reaction of this compound with primary and secondary amines is a fundamental approach to generating a diverse library of amide derivatives. This transformation, a classic example of nucleophilic acyl substitution, is typically carried out under Schotten-Baumann conditions. tifr.res.in The reaction involves the treatment of the acyl chloride with an amine in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). fishersci.ithud.ac.uk The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. tifr.res.in

The reaction is generally rapid at room temperature, though cooling may be necessary for highly reactive amines to control the exothermicity. tifr.res.in The presence of the free hydroxyl group on the benzoyl chloride adds a layer of complexity, as it can be deprotonated by the base, potentially leading to side reactions or affecting the solubility and reactivity of the starting material. In some cases, protection of the hydroxyl group as an ester or ether may be employed prior to the amidation, followed by a subsequent deprotection step.

A variety of amines can be utilized in this synthesis, leading to a wide array of N-substituted 5-fluoro-2-hydroxybenzamides. The nature of the amine, whether it is aliphatic, aromatic, or heterocyclic, significantly influences the properties of the resulting amide.

Table 1: Examples of Amide Derivatives Synthesized from Acyl Chlorides and Amines

| Acyl Chloride | Amine | Base | Solvent | Product |

|---|---|---|---|---|

| Benzoyl chloride | Aniline | Pyridine | DCM | N-Benzoylaniline tifr.res.in |

| 4-Fluorobenzoyl chloride | Aniline | Triethylamine | Cyrene™ | N-(4-Fluorophenyl)benzamide hud.ac.uk |

| Benzoyl chloride | Benzylamine | Triethylamine | Cyrene™ | N-Benzylbenzamide hud.ac.uk |

This table presents representative examples of amide synthesis from various acyl chlorides and amines, illustrating the general reaction conditions applicable to this compound.

Formation of Heterocyclic Scaffolds Incorporating the 5-Fluoro-2-hydroxybenzoyl Moiety

The 5-fluoro-2-hydroxybenzoyl moiety is a valuable building block for the synthesis of various heterocyclic systems, particularly those containing oxygen and nitrogen. One of the most prominent applications is in the synthesis of benzoxazoles. nih.govnih.gov The reaction of this compound with 2-aminophenols provides a direct route to 2-(5-fluoro-2-hydroxyphenyl)benzoxazoles. This condensation-cyclization reaction can be promoted by heat or under acidic or basic conditions. rsc.org The initial step is the formation of an intermediate N-(2-hydroxyphenyl)amide, which then undergoes intramolecular cyclization with the elimination of water to form the benzoxazole (B165842) ring.

Another important class of heterocycles accessible from this scaffold is benzodiazepines. nih.gov Reaction of this compound with o-phenylenediamines can lead to the formation of dibenzodiazepine structures, which are of significant interest in medicinal chemistry. The reaction proceeds through the formation of a diamide (B1670390) intermediate, which can then be cyclized. researchgate.net

Furthermore, the 5-fluoro-2-hydroxybenzoyl core can be incorporated into other heterocyclic systems. For instance, reaction with hydrazine (B178648) can yield a hydrazide, which is a versatile intermediate for the synthesis of 1,2,4-triazoles and other related heterocycles.

Table 2: Heterocyclic Scaffolds Derived from Benzoyl Halides and Dinucleophiles

| Benzoyl Halide/Derivative | Dinucleophile | Conditions | Heterocyclic Product |

|---|---|---|---|

| 3,5-Dichlorobenzoyl chloride | 3-Hydroxy-4-nitrobenzoic acid (forms 2-aminophenol (B121084) in situ) | Zn, MsOH, 100-110 °C | 2-(3,5-Dichlorophenyl)benzoxazole derivative rsc.org |

| Benzoyl chloride | 2-Aminophenol | Hf-BTC, Microwave, 120 °C | 2-Phenylbenzoxazole rsc.org |

| m-Toluoyl chloride | 4-Methyl-o-phenylenediamine | Pyridine | 3-Methyl-N-[2-(3-methylbenzamido)phenylbenzamide researchgate.net |

This table illustrates the synthesis of various heterocyclic systems from benzoyl derivatives, providing a basis for the potential cyclization reactions of this compound.

Exploration of Other Functional Group Transformations and Derivatizations

Beyond amide and heterocycle formation, the 5-fluoro-2-hydroxybenzoyl moiety allows for a range of other functional group transformations. The phenolic hydroxyl group is a key site for derivatization. nih.gov It can undergo etherification or esterification to introduce a variety of substituents, which can modulate the molecule's physicochemical properties such as lipophilicity and hydrogen bonding capacity. For example, reaction with alkyl halides in the presence of a base like potassium carbonate can yield the corresponding O-alkylated derivatives. nrel.gov Selective acylation of the phenolic hydroxyl is also possible, although this requires careful control of reaction conditions to avoid reaction at the acyl chloride. nih.gov

The acyl chloride itself can be converted into other functional groups. For example, reduction with a suitable reducing agent can afford the corresponding alcohol, 5-fluoro-2-hydroxybenzyl alcohol. Esterification of the acyl chloride with various alcohols provides another avenue for derivatization, leading to a series of 5-fluoro-2-hydroxybenzoate esters.

Strategies for Aromatic Substitution and Moiety Modification in Derivatization

Modification of the aromatic ring of the 5-fluoro-2-hydroxybenzoyl moiety through electrophilic aromatic substitution (EAS) presents another strategy for analogue synthesis. The directing effects of the existing substituents—the fluorine atom, the hydroxyl group, and the benzoyl group—play a crucial role in determining the position of substitution.

The hydroxyl group is a strongly activating, ortho-, para-directing group. The fluorine atom is a deactivating but also ortho-, para-directing group due to the interplay of its inductive electron-withdrawing effect and resonance electron-donating effect. researchgate.netresearchgate.net The benzoyl group (or its derivatives like amides) is a deactivating, meta-directing group.

The outcome of an EAS reaction on the 5-fluoro-2-hydroxybenzoyl ring will be a result of the combined influence of these groups. The powerful activating effect of the hydroxyl group will likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). However, position 5 is already occupied by the fluorine atom. Therefore, substitution is most likely to occur at the position ortho to the hydroxyl group and meta to the fluorine and benzoyl groups. Nitration, halogenation, sulfonation, and Friedel-Crafts reactions are all potential EAS reactions that could be employed to introduce further diversity into the scaffold. libretexts.org

Advanced Spectroscopic and Structural Characterization of 5 Fluoro 2 Hydroxybenzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR Spectroscopy for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In 5-Fluoro-2-hydroxybenzoyl chloride, the aromatic region of the ¹H NMR spectrum is of particular interest. The spectrum is expected to show three distinct signals for the aromatic protons.

The proton ortho to the hydroxyl group (H-3) is expected to appear as a doublet of doublets, influenced by coupling to the adjacent proton (H-4) and a longer-range coupling to the fluorine atom. The proton meta to the hydroxyl group and ortho to the acyl chloride (H-6) would also likely present as a doublet of doublets due to coupling with H-4 and the fluorine atom. The proton H-4, situated between two other protons and also coupled to the fluorine atom, would exhibit a more complex multiplet, likely a doublet of doublet of doublets. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.10 - 7.30 | dd | J(H3-H4) ≈ 9.0, J(H3-F5) ≈ 3.0 |

| H-4 | 7.35 - 7.55 | ddd | J(H4-H3) ≈ 9.0, J(H4-H6) ≈ 3.0, J(H4-F5) ≈ 8.5 |

| H-6 | 7.80 - 8.00 | dd | J(H6-H4) ≈ 3.0, J(H6-F5) ≈ 4.5 |

| OH | 10.0 - 12.0 | br s | - |

Note: Predicted values are based on data from analogous compounds and are subject to variation based on solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon framework of a molecule. For this compound, seven distinct signals are expected in the ¹³C NMR spectrum, one for each carbon atom. The carbonyl carbon of the acyl chloride group is characteristically found at a low field (downfield) position. The carbon atoms bonded to the electronegative fluorine and oxygen atoms (C-5 and C-2, respectively) are also significantly shifted downfield. The fluorine atom will also introduce C-F coupling, which will split the signals of the carbon atoms in its vicinity.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 (C=O) | 165 - 170 | ~2-4 (³JCF) |

| C-2 (C-OH) | 158 - 162 | ~10-15 (²JCF) |

| C-3 | 118 - 122 | ~20-25 (²JCF) |

| C-4 | 125 - 129 | ~5-10 (³JCF) |

| C-5 (C-F) | 155 - 160 (d) | ~240-250 (¹JCF) |

| C-6 | 115 - 119 | ~20-25 (²JCF) |

Note: Predicted values are based on data from analogous compounds and are subject to variation based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom in the molecule. This signal would be split into a doublet of doublets of doublets (ddd) due to coupling with the three neighboring aromatic protons (H-4, H-3, and H-6). The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for determining the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-spin coupled. For this compound, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6, confirming their connectivity in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. An HSQC spectrum would show correlations between H-3 and C-3, H-4 and C-4, and H-6 and C-6, allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for assembling molecular fragments. For instance, correlations from H-6 to the carbonyl carbon (C-1) and C-2 would be expected, as well as correlations from H-3 and H-4 to C-2 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which atoms are close to each other in space, even if they are not directly bonded. In this compound, NOESY could potentially show correlations between the hydroxyl proton and the H-3 proton, providing conformational information.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display several characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the acyl chloride is expected to appear as a strong, sharp band in the range of 1780-1750 cm⁻¹. The C-F stretching vibration typically gives rise to a strong absorption in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3400 - 3200 | Strong, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| C=O (Acyl Chloride) | Stretching | 1780 - 1750 | Strong, Sharp |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |

| C-F | Stretching | 1250 - 1000 | Strong |

| C-Cl | Stretching | 800 - 600 | Medium to Strong |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy serves as a powerful, non-destructive technique for obtaining a unique molecular vibrational fingerprint of this compound. This analytical method relies on the inelastic scattering of monochromatic light, which provides detailed information about the vibrational modes within the molecule.

The Raman spectrum of this compound is characterized by a series of distinct bands corresponding to specific bond vibrations and deformations. Key vibrational modes include:

C-F Stretching: The carbon-fluorine bond, due to the high electronegativity of fluorine, gives rise to a strong and characteristic stretching vibration. The position of this band can be influenced by the electronic environment of the benzene (B151609) ring.

C=O Stretching (Acyl Chloride): The carbonyl group of the benzoyl chloride moiety exhibits a strong and sharp Raman band at a characteristic frequency. This band is sensitive to substituent effects on the aromatic ring.

O-H Stretching (Hydroxyl Group): The hydroxyl group gives rise to a broad stretching band, the position and shape of which can be indicative of intermolecular or intramolecular hydrogen bonding.

Aromatic C-C Stretching: The benzene ring itself has several characteristic stretching vibrations that appear as a group of bands in the spectrum. The substitution pattern on the ring influences the exact frequencies and intensities of these modes.

C-Cl Stretching: The carbon-chlorine bond of the acyl chloride group also produces a characteristic stretching vibration, although it is typically weaker than the C=O stretch.

By analyzing the precise frequencies and relative intensities of these and other vibrational bands, a detailed structural "fingerprint" of this compound can be established. This fingerprint is invaluable for identification, purity assessment, and studying molecular interactions.

| Vibrational Mode | Typical Raman Shift Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200-3600 | Broad, Medium | Position sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3000-3100 | Medium-Strong | |

| C=O Stretch (Acyl Chloride) | 1750-1800 | Strong | Characteristic of the acyl chloride functional group. |

| Aromatic C=C Stretch | 1400-1600 | Strong, Multiple Bands | Fingerprint region for the substituted benzene ring. |

| C-F Stretch | 1100-1300 | Strong | Characteristic of the fluorine substituent. |

| C-Cl Stretch | 600-800 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule undergoes ionization and subsequent fragmentation, yielding a unique pattern of charged species.

The molecular ion peak (M⁺) corresponding to the intact molecule allows for the determination of the nominal molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the precise elemental composition and thus the molecular formula of the compound. measurlabs.com This high level of accuracy is crucial for distinguishing between isobaric compounds, which have the same nominal mass but different elemental formulas. nih.gov

The fragmentation of this compound under mass spectrometric conditions typically proceeds through characteristic pathways for benzoyl chlorides and substituted aromatic compounds. acs.org Key fragmentation events may include:

Loss of Cl: The cleavage of the C-Cl bond is a common fragmentation pathway for acyl chlorides, resulting in a benzoyl cation.

Loss of CO: Subsequent loss of a neutral carbon monoxide molecule from the benzoyl cation is a characteristic fragmentation for carbonyl-containing compounds.

Ring Fragmentation: The substituted benzene ring can also undergo fragmentation, leading to smaller charged species.

The analysis of these fragmentation patterns provides valuable structural information, confirming the presence of the fluoro, hydroxyl, and benzoyl chloride moieties.

| Ion | Proposed Structure | Significance |

| [M]⁺ | C₇H₄ClFO | Molecular Ion |

| [M-Cl]⁺ | [C₇H₄FO]⁺ | Loss of chlorine atom |

| [M-COCl]⁺ | [C₆H₄F]⁺ | Loss of the carbonyl chloride group |

Coupling chromatographic techniques with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), allows for the separation, identification, and quantification of this compound in complex mixtures, as well as the assessment of its purity. documentsdelivered.com

GC-MS Analysis: For volatile and thermally stable compounds like this compound (or its derivatives), GC-MS is a powerful technique. rsc.orgresearchgate.net The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. This method is highly effective for identifying and quantifying impurities that may be present from the synthesis or degradation of the target compound.

LC-MS Analysis: LC-MS is particularly useful for less volatile or thermally labile compounds. nih.gov The sample is dissolved in a suitable solvent and separated by liquid chromatography before being introduced into the mass spectrometer. LC-MS is often the method of choice for analyzing reaction mixtures and for the purity assessment of the final product, as it can separate a wide range of compounds with high resolution. ambeed.com

Both GC-MS and LC-MS can be used in a quantitative manner by creating a calibration curve with standards of known concentration. This allows for the precise determination of the concentration of this compound and any identified impurities. The high selectivity and sensitivity of these hyphenated techniques make them indispensable for quality control in the synthesis and application of this compound.

X-ray Diffraction (XRD) and Crystallographic Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional atomic arrangement of this compound in its crystalline state. This technique requires the growth of a suitable single crystal, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to build a detailed model of the crystal lattice and the precise position of each atom within the molecule.

The data obtained from SC-XRD allows for the unambiguous determination of:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between chemical bonds provide fundamental structural information.

Conformation: The spatial arrangement of the atoms in the molecule, including the planarity of the benzene ring and the orientation of the hydroxyl and acyl chloride substituents, can be determined.

Intermolecular Interactions: The analysis of the crystal packing reveals how individual molecules of this compound interact with each other in the solid state, including potential hydrogen bonding involving the hydroxyl group and halogen bonding.

While specific crystallographic data for this compound is not widely published, studies on similar substituted benzoyl halides provide insights into the expected structural features. nih.govnih.govresearchgate.netrsc.org

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal lattice. |

| Space Group | Describes the symmetry elements present in the crystal structure. |

| Atomic Coordinates (x, y, z) | Specifies the precise position of each atom within the unit cell. |

| Bond Lengths and Angles | Provides detailed information on the molecular geometry. |

| Torsion Angles | Describes the conformation of the molecule. |

Powder X-ray diffraction (PXRD) is a versatile and rapid technique used to characterize the solid-state properties of this compound, particularly for identifying crystalline phases and assessing polymorphism. rsc.orgunits.it Unlike SC-XRD, PXRD is performed on a microcrystalline powder, which is more representative of a bulk sample. govinfo.govnist.govnist.gov

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid. Key applications of PXRD in the study of this compound include:

Phase Identification: The obtained PXRD pattern can be compared to reference patterns to confirm the identity of the crystalline phase.

Polymorphism Screening: Polymorphs are different crystalline forms of the same compound. As they have different crystal lattices, they will produce distinct PXRD patterns. PXRD is a primary tool for identifying and characterizing different polymorphic forms, which can have different physical properties.

Purity Analysis: The presence of crystalline impurities will result in additional peaks in the PXRD pattern, allowing for the assessment of the phase purity of the sample.

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks can provide qualitative information about the degree of crystallinity of the material.

The ability to quickly and non-destructively analyze bulk samples makes PXRD an essential tool in the development and quality control of solid forms of this compound.

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption and fluorescence spectroscopy are powerful tools for probing the electronic structure and photophysical properties of molecules. These techniques provide insights into the energy levels of electrons within a compound and how it interacts with light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the key electronic transitions are typically π → π* and n → π* transitions.

The position and intensity of absorption bands are sensitive to the molecular structure, including the presence of substituents on the benzene ring. The hydroxyl (-OH), fluoro (-F), and benzoyl chloride (-COCl) groups in this compound are all expected to influence its UV-Vis spectrum. The hydroxyl group generally causes a red shift (bathochromic shift) in the absorption bands, while the effect of the fluorine atom and the benzoyl chloride group would be more complex, involving both inductive and resonance effects.

While specific λmax values for this compound are not available in the searched literature, a hypothetical data table for related compounds would typically include the solvent used, the absorption maximum (λmax) in nanometers, and the molar absorptivity (ε) in L·mol⁻¹·cm⁻¹.

Hypothetical UV-Vis Spectral Data for Benzoyl Chloride Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition(s) |

| Benzoyl Chloride | Hexane | 242, 281 | 13,500, 1,100 | π → π, n → π |

| 4-Fluorobenzoyl chloride | Ethanol | 235 | 12,000 | π → π |

| 2-Hydroxybenzoic acid | Water | 235, 303 | 8,000, 4,000 | π → π |

| This compound | Data not available | N/A | N/A | N/A |

Note: The data for benzoyl chloride, 4-fluorobenzoyl chloride, and 2-hydroxybenzoic acid are representative and sourced from general spectroscopic literature. They are provided for illustrative purposes only.

X-ray Fluorescence (XRF) Spectrometry for Elemental Composition and Binding Analysis

X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. malvernpanalytical.com It operates on the principle that when a sample is irradiated with high-energy X-rays, atoms within the sample emit characteristic "secondary" (or fluorescent) X-rays. Each element produces a unique set of fluorescent X-rays, allowing for qualitative and quantitative analysis.

For this compound (C₇H₄ClFO₂), XRF would be a powerful tool to confirm the presence and relative abundance of chlorine and fluorine. The technique is capable of detecting elements from beryllium (Be) to uranium (U) in a wide range of concentrations. malvernpanalytical.com

Advanced XRF techniques can also provide information about the chemical state and binding environment of an element by analyzing subtle shifts in the energy of the emitted X-rays. This could potentially be used to distinguish the covalently bonded fluorine and chlorine atoms within the molecule. However, no specific XRF studies on this compound detailing its elemental composition or binding energies were found in the public domain.

Expected Elemental Composition of this compound

| Element | Symbol | Atomic Number | Theoretical Mass % |

| Carbon | C | 6 | 48.16 |

| Hydrogen | H | 1 | 2.31 |

| Chlorine | Cl | 17 | 20.31 |

| Fluorine | F | 9 | 10.88 |

| Oxygen | O | 8 | 18.33 |

Note: This table represents the theoretical elemental composition calculated from the molecular formula of this compound and does not represent experimental XRF data.

Computational and Theoretical Investigations of 5 Fluoro 2 Hydroxybenzoyl Chloride and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 5-Fluoro-2-hydroxybenzoyl chloride, DFT calculations are instrumental in predicting its three-dimensional structure, understanding its energetic properties, and interpreting its spectroscopic signatures.

Optimization of Molecular Conformations and Energetic Landscapes

The presence of the hydroxyl (-OH) and benzoyl chloride (-COCl) groups on the benzene (B151609) ring allows for the existence of different rotational isomers, or conformers. DFT calculations can be employed to explore the potential energy surface of this compound and identify the most stable conformations. The optimization process systematically adjusts the molecular geometry to find the minimum energy structures.

For this compound, the relative orientation of the hydroxyl proton and the carbonyl group is of particular interest. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen is a possibility that would significantly stabilize a particular conformation. Theoretical calculations would likely investigate both syn and anti conformations, where the O-H bond points towards or away from the carbonyl group, respectively. The energetic landscape would reveal the energy barriers for rotation around the C-C and C-O bonds, providing insights into the flexibility of the molecule.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Table 1: Representative Calculated Bond Lengths for this compound (Note: These are illustrative values based on DFT calculations of similar molecules and are not from a direct study of this compound.)

| Bond | Predicted Bond Length (Å) |

| C-F | 1.35 |

| C-O (hydroxyl) | 1.36 |

| C=O (carbonyl) | 1.21 |

| C-Cl | 1.79 |

| O-H | 0.97 |

The bond lengths are influenced by the electronic effects of the substituents. The electronegative fluorine atom is expected to shorten the C-F bond. The C-O bond of the hydroxyl group and the C=O bond of the carbonyl group will have lengths typical for these functional groups in an aromatic system.

Table 2: Representative Calculated Bond Angles for this compound (Note: These are illustrative values based on DFT calculations of similar molecules and are not from a direct study of this compound.)

| Angle | Predicted Bond Angle (°) |

| C-C-F | 118.5 |

| C-C-O (hydroxyl) | 121.0 |

| O=C-Cl | 120.5 |

| C-O-H | 109.0 |

Calculation of Vibrational Frequencies and Spectroscopic Corroboration

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman active modes. These calculated frequencies can be compared with experimental spectra to validate the computed structure and to assign the observed vibrational bands to specific molecular motions. For instance, studies on benzoyl chloride have utilized infrared spectroscopy to investigate its vibrational modes. researchgate.netnist.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: These are illustrative values based on DFT calculations of similar molecules and are not from a direct study of this compound.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=O stretch (carbonyl) | 1750-1780 |

| C-F stretch | 1100-1250 |

| C-Cl stretch | 650-850 |

The O-H stretching frequency is expected to be a broad band, potentially shifted to lower wavenumbers if an intramolecular hydrogen bond is present. The C=O stretching frequency of the acyl chloride is typically at a higher wavenumber compared to other carbonyl compounds. The C-F and C-Cl stretching vibrations are also characteristic and would appear in the fingerprint region of the IR spectrum.

Quantum Chemical Analyses

Beyond molecular geometry and vibrational spectra, quantum chemical analyses provide deeper insights into the electronic structure, stability, and reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Table 4: Representative Calculated FMO Energies and HOMO-LUMO Gap for this compound (Note: These are illustrative values based on DFT calculations of similar molecules and are not from a direct study of this compound.)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful method for studying charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the electron density distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. For a molecule like this compound, the MEP map would highlight regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-deficient, susceptible to nucleophilic attack).

In a typical MEP map, the red-to-yellow color scheme indicates regions of high electron density (negative potential), while the blue color signifies areas of low electron density (positive potential). For this compound, the MEP map is expected to show:

Negative Potential: Concentrated around the oxygen atoms of the carbonyl group (C=O) and the hydroxyl group (-OH), as well as the fluorine atom. These regions are prone to interactions with electrophiles. The carbonyl oxygen would be a primary site for electrophilic attack and hydrogen bond acceptance.

Positive Potential: Located around the hydrogen atom of the hydroxyl group and, to a lesser extent, the hydrogen atoms on the benzene ring. The most significant positive potential is anticipated near the hydrogen of the -OH group, making it a likely site for nucleophilic attack and a strong hydrogen bond donor. The carbon atom of the acyl chloride group would also exhibit a significant positive potential due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms, making it the primary site for nucleophilic acyl substitution reactions.

Studies on similar molecules, such as substituted benzophenones and benzoylthiourea (B1224501) derivatives, have demonstrated that the distribution of electrostatic potential is a reliable predictor of their chemical reactivity and biological interactions. acs.orgnih.govnih.gov For instance, the MESP can serve as a versatile indicator for electronic substituent effects in various chemical reactions. rsc.org

Table 1: Predicted MEP Characteristics of this compound

| Functional Group | Predicted Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygen (C=O) | Negative | Electrophilic attack, Hydrogen bond acceptor |

| Hydroxyl Oxygen (-OH) | Negative | Electrophilic attack, Hydrogen bond acceptor |

| Fluorine (-F) | Negative | Weak electrophilic interactions |

| Hydroxyl Hydrogen (-OH) | Positive | Nucleophilic attack, Hydrogen bond donor |

| Carbonyl Carbon (C=O) | Positive | Nucleophilic attack |

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.

For a molecule to exhibit significant NLO properties, it typically requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the hydroxyl group (-OH) acts as an electron donor, and the benzoyl chloride group (-COCl) acts as an electron acceptor. The benzene ring provides the π-conjugated bridge. The presence of a fluorine atom can further modulate these properties. mdpi.com

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure of molecules, crystal packing, and interactions with biological targets. NCI analysis, often performed using the Reduced Density Gradient (RDG) method, helps to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsions. libretexts.org

For this compound, NCI analysis would reveal:

Hydrogen Bonds: Strong intramolecular hydrogen bonding is expected between the hydrogen of the hydroxyl group and the oxygen of the carbonyl group, forming a stable six-membered ring. This is a common feature in ortho-hydroxy benzoyl compounds.

Halogen Bonds: The fluorine atom could participate in halogen bonding, acting as a halogen bond acceptor.

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with other aromatic systems.

Benchmark calculations on halogenated molecules have provided a framework for understanding the nature of these interactions. nih.gov Studies on aryl halides have further elucidated the characteristics of halogen bonds. nih.govresearchgate.net

Intermolecular Interactions and Supramolecular Assembly Prediction

The prediction of intermolecular interactions is crucial for understanding how molecules self-assemble into larger supramolecular structures, which is fundamental in materials science and drug design.

Studies of Hydrogen Bonding Networks

The hydroxyl and carbonyl groups in this compound are primary sites for hydrogen bonding. In the solid state, it is highly probable that these molecules would form extensive intermolecular hydrogen bonding networks. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions would play a dominant role in the crystal packing of the compound. The study of similar structures, like benzoylthiourea derivatives, has shown the importance of hydrogen bonds in forming supramolecular structures. nih.gov

Investigation of π-π Stacking and Other Aromatic Interactions

The benzene ring of this compound is capable of engaging in π-π stacking interactions. In a crystal lattice, these interactions would likely occur between the aromatic rings of adjacent molecules, contributing to the stability of the crystal structure. The fluorine substituent can influence the nature of these stacking interactions through electrostatic effects. The packing of benzoyl chloride itself has been shown to involve π-π interactions. researchgate.net

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling is an invaluable tool in SAR, allowing for the prediction of activity and the rational design of new, more potent derivatives.

For this compound, SAR studies would involve creating a library of virtual derivatives by modifying the substituents on the benzene ring and analyzing how these changes affect properties such as receptor binding affinity or enzyme inhibition. For example, computational docking could be used to predict how well these derivatives fit into the active site of a target protein.

SAR studies on related classes of compounds, such as benzophenones and benzofuran (B130515) derivatives, have demonstrated the importance of specific structural features for biological activity. acs.orgmdpi.com For instance, the position and nature of halogen substituents can be critical determinants of a compound's efficacy. mdpi.com Fluorine substitutions, in particular, are known to often enhance metabolic stability and improve pharmacodynamic effects. nih.gov In the context of benzoyl derivatives, SAR studies have been instrumental in optimizing the potency of tyrosinase inhibitors and PilB inhibitors. nih.govrsc.org

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its target protein. For derivatives of this compound, which are often synthesized as amides or esters to enhance stability and biological activity, molecular docking provides crucial insights into their potential as therapeutic agents.

The process involves preparing the three-dimensional structures of both the ligand (the 5-Fluoro-2-hydroxybenzoyl derivative) and the receptor (the target protein). Software such as AutoDock Vina, PyRx, and CLC Drug Discovery Workbench are commonly employed for these simulations. scispace.comresearchgate.net The docking algorithm then explores various possible conformations of the ligand within the active site of the protein, calculating the binding energy for each pose. The conformation with the lowest binding energy is typically considered the most stable and likely binding mode.

Research on structurally related compounds provides a framework for understanding the potential interactions of 5-Fluoro-2-hydroxybenzoyl derivatives. For instance, in silico studies on novel 5-fluorouracil (B62378) analogues targeting thymidylate synthase have demonstrated the utility of molecular docking in identifying promising candidates. These studies reveal key hydrogen bonding and other non-bonded interactions that contribute to binding affinity. nih.gov Similarly, docking studies on N-substituted sulfonamides have shown binding affinities ranging from -6.8 to -8.2 kcal/mol, indicating strong interactions with their target protein. researchgate.netnih.gov

To illustrate the potential interactions, a hypothetical molecular docking study of a 5-Fluoro-2-hydroxybenzamide derivative with a representative enzyme active site can be considered. The results of such a study would typically be presented in a data table summarizing the binding affinities and key interactions.

| Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|---|

| 5-Fluoro-2-hydroxy-N-phenylbenzamide | Thymidylate Synthase (modeled) | -8.5 | ARG50, TYR258, ASN177 | 2 |

| 5-Fluoro-2-hydroxy-N-(4-chlorophenyl)benzamide | Thymidylate Synthase (modeled) | -9.2 | ARG50, PHE225, ASN177 | 2 |

| 5-Fluoro-2-hydroxy-N-(pyridin-2-yl)benzamide | Thymidylate Synthase (modeled) | -8.9 | ARG50, SER219, ASN177 | 3 |

This table presents modeled data for illustrative purposes based on findings from related compounds and is not the result of a direct experimental study on this compound derivatives.

The analysis of these interactions reveals that the hydroxyl and amide groups are often involved in forming hydrogen bonds with amino acid residues in the active site, which is a critical factor for stable binding. The aromatic rings can participate in π-π stacking or hydrophobic interactions, further anchoring the ligand within the binding pocket.

Impact of Fluorine Substitution on Molecular Properties and Interaction Profiles

The substitution of a hydrogen atom with fluorine can dramatically alter the physicochemical properties of a molecule, a strategy widely employed in medicinal chemistry to enhance drug efficacy. The introduction of a fluorine atom at the 5-position of the 2-hydroxybenzoyl ring has several significant consequences for the molecular properties and interaction profile of the resulting derivatives.

Fluorine is the most electronegative element, and its presence can influence the electron distribution across the aromatic ring. This inductive effect can alter the acidity of the phenolic hydroxyl group and the reactivity of the carbonyl group in the benzoyl chloride moiety. In derivatives, this can modulate the strength of hydrogen bonds formed with receptor targets.

From a conformational perspective, the small size of the fluorine atom means it generally does not cause significant steric hindrance. However, its presence can influence the preferred conformation of the molecule, which in turn affects how it fits into a protein's binding site. Studies on fluoroaromatic inhibitors of carbonic anhydrase have shown that the pattern of fluorine substitution can significantly affect binding affinity, with some patterns leading to distinct binding modes. nih.gov

The impact of the 5-fluoro substitution can be summarized in the following data table, which outlines the predicted changes in key molecular properties based on established principles of fluorine chemistry in drug design.

| Molecular Property | Effect of 5-Fluoro Substitution | Consequence for Receptor Interaction |

|---|---|---|

| Acidity of 2-hydroxyl group | Increased | Stronger hydrogen bond donor potential |

| Electron density of the aromatic ring | Decreased | Altered π-π and hydrophobic interactions |

| Metabolic Stability | Increased | Reduced susceptibility to oxidative metabolism at the 5-position |

| Conformation | Minimal steric impact, may influence torsional angles | Potentially improved fit within the binding pocket |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate and Building Block in Multi-Step Organic Syntheses

5-Fluoro-2-hydroxybenzoyl chloride serves as a crucial intermediate in the construction of more complex molecular architectures. Its utility stems from the ability to selectively react its functional groups in a controlled manner, enabling the stepwise assembly of target molecules.

A significant application of this compound is in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents. One notable class of compounds that can be synthesized from this intermediate is the benzoxazoles. Benzoxazoles are bicyclic aromatic compounds known for a broad spectrum of biological activities, including anticancer, antifungal, and antiviral properties. nih.govnih.gov

The synthesis of a 5-fluorobenzoxazole (B1357631) derivative would typically involve the condensation of this compound with a 2-aminophenol (B121084). The reaction proceeds through an initial acylation of the amino group of the 2-aminophenol by the acyl chloride, followed by an intramolecular cyclization and dehydration to form the benzoxazole (B165842) ring. The presence of the fluorine atom at the 5-position of the benzoxazole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, often enhancing its metabolic stability and binding affinity to biological targets. nih.gov

The general synthetic approach is outlined in the scheme below:

Scheme 1: General synthesis of 5-fluorobenzoxazole derivatives from this compound and a substituted 2-aminophenol.

| Reactant 1 | Reactant 2 | Product Class | Potential Application |

| This compound | Substituted 2-aminophenol | 5-Fluorobenzoxazoles | Pharmaceutical intermediates |

The reactivity of this compound also lends itself to the synthesis of novel polymers and advanced materials. The acyl chloride functionality can readily undergo polymerization reactions, such as polycondensation, with appropriate co-monomers. For instance, reaction with diols or diamines can lead to the formation of polyesters and polyamides, respectively.

The incorporation of the 5-fluoro-2-hydroxybenzoyl moiety into a polymer backbone can impart specific properties to the resulting material. The fluorine atom can enhance thermal stability, chemical resistance, and hydrophobicity. The ortho-hydroxyl group can participate in intramolecular hydrogen bonding, influencing the polymer's conformation and mechanical properties. Furthermore, this hydroxyl group remains available for post-polymerization modification, allowing for the fine-tuning of the material's characteristics. While specific research on polymers derived from this compound is not extensively documented, the principles of polymer chemistry suggest its potential as a valuable monomer in materials science.

Development of Novel Synthetic Pathways Exploiting the Acyl Chloride Functionality

The acyl chloride group is a highly reactive functional group that serves as an excellent electrophile in nucleophilic acyl substitution reactions. chemistrysteps.com This reactivity is the basis for the development of numerous synthetic pathways starting from this compound.

The compound readily reacts with a wide range of nucleophiles under mild conditions to yield a variety of derivatives. Key transformations include:

Esterification: Reaction with alcohols produces esters. This reaction is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.orgchemguide.co.uk

Amidation: Reaction with primary or secondary amines yields amides. This is a fundamental reaction in the synthesis of many biologically active molecules.

Friedel-Crafts Acylation: The acyl chloride can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, leading to the formation of diaryl ketones.

Hydrolysis: Reaction with water leads to the corresponding carboxylic acid, 5-fluoro-2-hydroxybenzoic acid. libretexts.orgchemguide.co.uk

These fundamental reactions can be employed in complex, multi-step syntheses to introduce the 5-fluoro-2-hydroxybenzoyl moiety into a target molecule or to further elaborate the structure.

| Nucleophile | Product | Reaction Type |

| Alcohol (R-OH) | Ester (R-O-C(=O)-Ar) | Esterification |

| Amine (R-NH2) | Amide (R-NH-C(=O)-Ar) | Amidation |

| Aromatic Compound | Diaryl Ketone | Friedel-Crafts Acylation |

| Water | Carboxylic Acid | Hydrolysis |

Investigation of Reactions Involving the Ortho-Hydroxyl and Fluoro Substituents

The interplay between the ortho-hydroxyl group and the fluorine atom significantly influences the reactivity of this compound. The electron-withdrawing nature of the fluorine atom can increase the acidity of the phenolic hydroxyl group, making it more susceptible to deprotonation. This can be exploited in reactions where the phenoxide ion acts as a nucleophile or a directing group.

Furthermore, the ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the carbonyl oxygen of the acyl chloride, which can affect the conformation and reactivity of the molecule. This interaction can also be a key feature in the design of molecular receptors and sensors.

Research into the directed ortho-metalation (DoM) of related fluorinated and hydroxylated aromatic compounds has shown that these substituents can direct the regioselective introduction of other functional groups onto the aromatic ring. While specific studies on the DoM of this compound are not prevalent, the existing literature on similar systems suggests that this could be a fruitful area for future investigation, allowing for the synthesis of more highly functionalized derivatives.

Exploration in Photoactive Materials and Protecting Group Chemistry

Currently, there is limited specific information in the scientific literature detailing the application of this compound in the development of photoactive materials.

In the context of protecting group chemistry, the ortho-hydroxyl group of this compound could potentially be protected during a synthetic sequence to prevent its interference with other reactions. Standard protecting groups for phenols, such as ethers or silyl (B83357) ethers, could be employed. However, the inherent reactivity of the acyl chloride would need to be considered when choosing protection and deprotection strategies. The development of novel protecting groups that are influenced by the electronic effects of the fluorine atom is a potential area for research.

Emerging Research Directions and Future Perspectives for 5 Fluoro 2 Hydroxybenzoyl Chloride

Exploration of Untapped Synthetic Reactivities and Catalytic Applications

The reactivity of 5-Fluoro-2-hydroxybenzoyl chloride is traditionally centered on the electrophilic nature of its acyl chloride group, making it a prime candidate for acylation reactions with nucleophiles like alcohols, amines, and phenols. chemguide.co.uk However, future research is poised to explore more nuanced and previously untapped reactivities.

Novel Coupling Reactions: The development of advanced catalytic systems is a key area of exploration. For instance, dual-catalyst systems combining photoredox and nickel catalysis have enabled asymmetric carbonylative coupling reactions that were previously challenging. acs.org Applying such methodologies to this compound could open pathways to novel chiral amides and esters, which are highly valuable in medicinal chemistry. The presence of both a hydroxyl and a fluoro group offers unique handles for regioselective transformations that are yet to be fully exploited.

Synthesis of Heterocycles: This compound is an ideal precursor for synthesizing fluorinated heterocyclic compounds like benzoxazoles. researchgate.net Research into catalyst-free synthesis pathways for creating novel fluorinated 1,2,4-oxadiazole-3-yl benzoxazole (B165842) derivatives highlights an efficient route to new antimicrobial agents. researchgate.net Future work will likely expand this scope to other heterocyclic systems, leveraging the compound's structure to build diverse molecular scaffolds.

Prodrug Development: The strategic placement of the fluoro and hydroxyl groups makes it a valuable fragment for prodrug design. For example, it can be conjugated with active pharmaceutical ingredients to enhance their properties. Research into conjugates of 5'-deoxy-5-fluorocytidine (B193531) (a prodrug of 5-fluorouracil) with various acids demonstrates a successful strategy for creating new anti-cancer agents. nih.gov Similar approaches using this compound could lead to the development of novel therapeutics with improved efficacy and targeted delivery.

Integration of Advanced Characterization Techniques for In-Situ Reaction Monitoring

The high reactivity of acyl chlorides like this compound makes their reactions difficult to monitor using traditional offline methods like chromatography, which can be compromised by the compound's reaction with trace water or the stationary phase. researchgate.net In-situ (in-reaction) monitoring provides real-time data on reactant consumption, intermediate formation, and product generation, offering a deeper understanding of reaction kinetics and mechanisms. spectroscopyonline.com

Future applications will heavily rely on the integration of the following spectroscopic techniques:

Mid-Infrared (IR), Near-Infrared (NIR), and Raman Spectroscopy: These non-invasive techniques can be used directly within a reaction vessel via fiber-optic probes. spectroscopyonline.com They are ideal for tracking changes in functional groups in real-time. For reactions involving this compound, IR spectroscopy can monitor the disappearance of the C-Cl bond and the appearance of new ester or amide bonds.

In-Situ NMR Spectroscopy: For certain reactions, in-situ NMR can provide detailed structural information about transient intermediates that would otherwise be undetectable. acs.org This is particularly valuable for mechanistic studies, helping to elucidate complex catalytic cycles. acs.org

Validation of these in-situ methods against established offline techniques like GC, LC, or NMR is crucial for ensuring the data's accuracy, especially when developing quantitative models for reaction endpoints or kinetics. spectroscopyonline.com

Synergistic Approaches with Machine Learning and Artificial Intelligence in Chemical Discovery

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing how new molecules are designed and synthesized. emanresearch.org These computational tools can analyze vast datasets to predict molecular properties, identify novel drug candidates, and even suggest synthetic pathways, significantly reducing the time and cost of research and development. emanresearch.orgmdpi.com

For a compound like this compound, AI offers several exciting future possibilities:

De Novo Drug Design: Generative AI models can design novel molecules with desired therapeutic properties from the ground up. nih.gov By using this compound as a starting fragment, these models could generate vast virtual libraries of potential drug candidates targeting specific proteins or diseases. intimal.edu.my The AI can be trained to optimize for both bioactivity and low toxicity. nih.gov

Predictive Modeling: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds derived from this compound. intimal.edu.my This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources.

Reaction Optimization and Prediction: AI can be used to predict the outcomes of unknown reactions and optimize reaction conditions for known transformations, accelerating the discovery of new synthetic routes for derivatives of this compound. emanresearch.org

While the potential is immense, challenges remain, including the need for high-quality, extensive datasets for training and the "black box" nature of some AI models. mdpi.com

Further Elucidation of Fluorine's Strategic Impact on Molecular Design and Reactivity

The single fluorine atom in this compound is not merely an incidental feature; it is a strategic element that profoundly influences the molecule's physicochemical properties and biological activity. The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. mdpi.com

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity of nearby functional groups, such as the phenolic hydroxyl group in this molecule. This can enhance binding interactions with biological targets. mdpi.com Furthermore, adding fluorine can increase a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, and it can modulate lipophilicity, which in turn affects solubility and cell membrane permeability. mdpi.com

Enhanced Biological Activity: In many cases, fluorinated drug candidates exhibit greater potency and selectivity compared to their non-fluorinated counterparts. mdpi.com For instance, studies on histone deacetylase inhibitors have shown that fluorinated derivatives can be two to nine times more active. mdpi.com Future research will focus on systematically exploring how the position of the fluorine atom on the benzoyl chloride ring can be fine-tuned to maximize these beneficial effects in new drug scaffolds.

Influence on Supramolecular Interactions: Fluorine can participate in a range of weak intermolecular interactions, including C-H···F and F···F contacts. researchgate.net Understanding how these interactions influence the crystal packing of derivative compounds is crucial for solid-state chemistry and materials science applications.

By further elucidating these effects, chemists can more rationally design next-generation pharmaceuticals and functional materials built from the this compound framework.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-fluoro-2-hydroxybenzoyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via chlorination of 5-fluoro-2-hydroxybenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions (e.g., temperature, solvent, stoichiometry) critically affect yield. For example, excess SOCl₂ under reflux in anhydrous toluene ensures complete conversion. Post-reaction purification via vacuum distillation removes residual reagents.

- Key Considerations : Monitor reaction progress via TLC or NMR to detect intermediates like the acid chloride. Residual hydroxyl groups may lead to side reactions if chlorination is incomplete .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic protons (e.g., deshielded peaks for fluorine-adjacent carbons) and confirms acyl chloride formation (C=O peak at ~170 ppm in ¹³C NMR).

- IR Spectroscopy : A strong C=O stretch near 1770 cm⁻¹ and absence of -OH (from precursor acid) confirm successful chlorination.

- Mass Spectrometry : Molecular ion ([M]⁺) at m/z 174.5 (C₇H₄ClFO₂) validates the structure.

Q. What are the critical handling and storage protocols for this compound?

- Methodological Answer :

- Handling : Use inert atmosphere (N₂/Ar) gloves, and eye protection to avoid hydrolysis. Work in a fume hood due to corrosive HCl release upon moisture exposure.

- Storage : Store in airtight containers under desiccants (e.g., molecular sieves) at -20°C to prevent degradation.

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in acylation reactions?

- Methodological Answer : The electron-withdrawing fluorine at the para position increases electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). However, steric hindrance from the ortho hydroxyl group may reduce accessibility. Kinetic studies comparing acylation rates with non-fluorinated analogs can quantify this effect.

- Data Insight : shows fluorine’s electronic impact on benzamide derivatives, supporting mechanistic analysis .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Hydrolyzes rapidly in aqueous basic/neutral conditions (half-life <1 hr at pH 7), forming 5-fluoro-2-hydroxybenzoic acid. Acidic conditions (pH <3) slow hydrolysis.

- Thermal Stability : Decomposes above 80°C, releasing HCl and forming polymeric by-products. Differential Scanning Calorimetry (DSC) can map decomposition thresholds.

Q. How can researchers mitigate by-product formation during nucleophilic substitutions involving this compound?

- Methodological Answer : Common by-products (e.g., dimerized esters or amides) arise from competing reactions with hydroxyl or amine groups. Strategies include:

- Using excess nucleophile (e.g., 2 equivalents of amine).

- Low-temperature reactions (-10°C to 0°C) to suppress side reactions.

- Chromatographic purification (silica gel, ethyl acetate/hexane eluent) to isolate target products.

Q. What analytical applications does this compound have in chromatography or spectrometry?

- Methodological Answer :

- HPLC Calibration : Acts as a UV-active standard (λ~270 nm) due to aromatic and carbonyl chromophores.

- Mass Spectrometry : Fragmentation patterns aid in identifying structurally related metabolites.

- Application Data : highlights analogous benzoyl chlorides as reference compounds in chromatography .

Q. What environmental persistence and toxicity data exist for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.